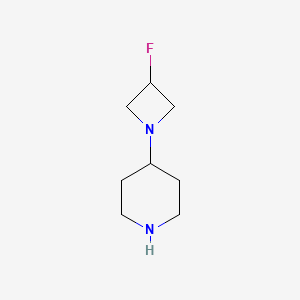

4-(3-Fluoroazetidin-1-YL)piperidine

Description

Properties

IUPAC Name |

4-(3-fluoroazetidin-1-yl)piperidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15FN2/c9-7-5-11(6-7)8-1-3-10-4-2-8/h7-8,10H,1-6H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCJPGIFKFKZXAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1N2CC(C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15FN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 3 Fluoroazetidin 1 Yl Piperidine and Its Analogs

Retrosynthetic Analysis of the 4-(3-Fluoroazetidin-1-YL)piperidine Framework

A retrosynthetic analysis of the target molecule, this compound, logically begins with the disconnection of the C-N bond linking the two heterocyclic rings. This primary disconnection simplifies the complex scaffold into two more manageable synthons: a piperidine (B6355638) ring functionalized at the 4-position with an amino group (or a suitable electrophilic/nucleophilic equivalent) and a 3-fluoroazetidine (B1273558) synthon, likely possessing a leaving group for subsequent alkylation.

Further deconstruction of the piperidine ring can be envisioned through several established pathways. One common approach involves disconnecting the ring to reveal a linear precursor, such as an amino-aldehyde or a halogenated amide, primed for an intramolecular cyclization. Alternatively, the piperidine can be seen as the product of the reduction of a corresponding pyridine (B92270) derivative.

Similarly, the 3-fluoroazetidine ring can be disconnected via a C-N bond cleavage. This retrosynthetic step typically leads to an open-chain precursor, such as a 1,3-dihalo-2-fluoropropane derivative, which can undergo intramolecular cyclization upon reaction with an amine. These fundamental disconnections form the basis for the forward synthetic strategies discussed in the following sections.

Classical and Modern Approaches for Piperidine Ring Construction

The piperidine moiety is a ubiquitous feature in a vast number of biologically active compounds and natural products. researchgate.net Consequently, a diverse array of synthetic methods for its construction has been developed, ranging from traditional cyclization reactions to modern metal-catalyzed transformations. mdpi.com

Intramolecular Cyclization Strategies

Intramolecular cyclization is a powerful strategy for forming the piperidine ring, wherein a linear substrate containing a nitrogen source undergoes ring closure. nih.gov These reactions can be categorized based on the specific bond being formed (C-N or C-C) and the nature of the reactive intermediates. nih.gov

Key intramolecular cyclization approaches include:

Radical Cyclization: Cobalt-catalyzed radical intramolecular cyclization of linear amino-aldehydes has been shown to be effective for producing various piperidines. mdpi.comnih.gov Another approach involves the 1,6-hydrogen atom transfer in radical cyclizations to yield piperidine structures. mdpi.com

Reductive Amination/Cyclization: A one-pot cyclization/reduction cascade of halogenated amides can be initiated using reagents like trifluoromethanesulfonic anhydride (B1165640) for activation, followed by reduction to form the piperidine ring. nih.gov Similarly, iron-catalyzed reductive amination of ω-amino fatty acids provides an efficient route to piperidines, as well as pyrrolidines and azepanes. nih.gov

Oxidative Amination: Non-activated alkenes can undergo oxidative amination to form substituted piperidines. This has been achieved using catalysts such as gold(I) complexes with an iodine(III) oxidizing agent or through enantioselective methods using palladium catalysts. mdpi.com

Reductive Amination Techniques

Reductive amination is a cornerstone of C-N bond formation and a widely used method for synthesizing piperidines. nih.govresearchgate.net The process typically involves the condensation of an amine with a carbonyl compound (aldehyde or ketone) to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. researchgate.net

This technique is frequently applied in both intermolecular and intramolecular contexts. The intramolecular version is particularly useful for constructing cyclic amines like piperidines from carbohydrate precursors. researchgate.net A common application involves the reaction between N-boc-piperidin-4-one and an aniline (B41778) derivative. uasz.sn One-pot procedures have been developed using the borane-pyridine complex as a less toxic and inexpensive alternative to traditional reducing agents like sodium cyanoborohydride for the reductive amination of piperidines with various aldehydes. tandfonline.comtandfonline.com

Metal-Catalyzed Piperidine Synthesis

Transition metal catalysis has revolutionized the synthesis of piperidines, offering efficient and selective pathways. mdpi.com These methods often provide access to complex piperidine structures under mild conditions.

Notable metal-catalyzed approaches are summarized in the table below:

| Catalytic System | Reaction Type | Substrates | Key Features |

| Cobalt, Ruthenium, Iridium | Hydrogenation | Pyridine derivatives | Effective for creating saturated piperidine rings from aromatic precursors. Asymmetric hydrogenation is possible with chiral ligands. mdpi.com |

| Palladium | [4+2] Cycloaddition | Dienes and imines | Constructs the piperidine ring through cycloaddition reactions. mdpi.com |

| Palladium | Wacker-type Aerobic Oxidative Cyclization | Alkenes | Allows for the synthesis of various N-heterocycles, including piperidines and morpholines. organic-chemistry.org |

| Gold(I) | Intramolecular Hydroamination | Allenes | Provides enantioselective formation of vinyl piperidines. organic-chemistry.org |

| Scandium(III) triflate | Nucleophilic Substitution | 2-acyloxypiperidines and silyl (B83357) enolates | Catalyzes diastereoselective alkylation, enabling the synthesis of complex molecules like the antimalarial alkaloid Febrifugine. nih.govacs.org |

| Iron | Thermodynamic Equilibration | 2-alkenyl 6-substituted piperidines | Allows for the isolation of the most stable cis-isomers with high diastereoselectivity. organic-chemistry.org |

Strategies for Azetidine (B1206935) Ring Formation

Azetidines are strained four-membered nitrogen heterocycles that serve as important building blocks in medicinal chemistry. thieme-connect.commagtech.com.cn Their synthesis can be challenging due to the inherent ring strain, but several effective methods have been established. magtech.com.cn

Ring-Closing Reactions to Generate Azetidines

The most common approach to azetidine synthesis involves the intramolecular cyclization of a suitable acyclic precursor, typically through the formation of a C-N bond. magtech.com.cnorganic-chemistry.org

Key ring-closing strategies include:

Intramolecular Nucleophilic Substitution: This is a classic and straightforward method. It often involves the reaction of amines with 1,3-biselectrophiles. thieme-connect.com For instance, 1,3-disubstituted azetidines can be synthesized by alkylating primary amines with in-situ generated bis-triflates of 2-substituted-1,3-propanediols. organic-chemistry.org Another route involves a sequence of N-arylation and N-cyanomethylation of β-amino alcohols, followed by a one-pot mesylation and base-induced ring closure. organic-chemistry.org

Radical Cyclization: Modern photochemical methods have enabled otherwise disfavored cyclizations. A notable example is the copper-catalyzed, visible-light-induced radical 4-exo-dig cyclization of ynamides, which proceeds with high regioselectivity to form azetidines. nih.gov

Ring Contraction/Expansion: Azetidines can be formed through the rearrangement of other ring systems. This includes the ring contraction of five-membered heterocycles or the ring expansion of three-membered ones like aziridines. magtech.com.cn

Reduction of β-Lactams: The reduction of readily available azetidin-2-ones (β-lactams) is a widely used method for obtaining N-substituted azetidines. Reagents like diborane (B8814927) or lithium aluminum hydride are effective for this transformation, which typically proceeds with retention of stereochemistry. acs.org

Stereoselective Azetidine Synthesis

The stereochemical configuration of the azetidine ring is crucial for its biological activity. Stereoselective synthesis aims to control the three-dimensional arrangement of atoms, producing specific isomers. One established method for creating chiral azetidines is the Staudinger reaction, or [2+2] cycloaddition, between an imine and a ketene. By using chiral auxiliaries or catalysts, this reaction can be guided to produce enantiomerically enriched azetidin-2-ones (β-lactams), which are versatile intermediates that can be further modified to yield the desired saturated azetidine ring. Current time information in Bangalore, IN.mdpi.com

Another powerful strategy involves the ring-opening of strained precursors like azabicyclo[1.1.0]butanes (ABBs). These highly strained molecules can react with a variety of nucleophiles in a stereospecific manner, allowing for the controlled installation of substituents on the azetidine ring.

Introduction of Fluorine Atom at the C-3 Position of the Azetidine Moiety

The introduction of a fluorine atom at the C-3 position of the azetidine ring is a key step and can be achieved through several methods, which can be broadly categorized into direct fluorination and precursor-based approaches. nih.gov

Direct fluorination involves the reaction of a pre-formed azetidine ring with an electrophilic fluorinating agent. This method is often employed on N-protected azetidin-3-one (B1332698) or a corresponding enolate. A common challenge is controlling the reaction conditions to prevent over-fluorination or side reactions.

Table 1: Direct Electrophilic Fluorination Reagents

| Reagent Name | Abbreviation | Typical Conditions | Reference |

|---|---|---|---|

| N-Fluorobenzenesulfonimide | NFSI | LiHMDS, THF, -78 °C | researchgate.net |

For example, N-Boc-azetidin-3-one can be treated with a strong base like lithium hexamethyldisilazide (LiHMDS) to form the lithium enolate, which is then quenched with an electrophilic fluorine source such as N-fluorobenzenesulfonimide (NFSI) to yield N-Boc-3-fluoroazetidin-3-one. Subsequent reduction of the ketone provides the 3-fluoroazetidin-3-ol.

An alternative strategy involves constructing the fluorinated azetidine ring from an acyclic precursor that already contains the fluorine atom. This approach can offer better control over regioselectivity. One such method begins with N-protected allylamines. These precursors can undergo a bromo-fluorination reaction across the double bond, followed by an intramolecular cyclization where the nitrogen atom displaces the bromine, forming the 3-fluoroazetidine ring. nih.gov

Another precursor-based route utilizes diethylaminosulfur trifluoride (DAST) or other deoxofluorinating agents to convert a hydroxyl group at the C-3 position of an azetidine precursor into a fluorine atom. For instance, N-protected 3-hydroxyazetidine, which can be synthesized from epichlorohydrin (B41342) and an amine, serves as a common substrate for this transformation. researchgate.net

Table 2: Common Deoxofluorinating Agents

| Reagent Name | Abbreviation | Typical Substrate | Reference |

|---|---|---|---|

| Diethylaminosulfur Trifluoride | DAST | 3-Hydroxyazetidine derivative | researchgate.net |

Achieving stereoselectivity during fluorination is critical for accessing specific enantiomers. This can be accomplished by using chiral fluorinating agents or, more commonly, by employing catalysts that create a chiral environment around the substrate. Organocatalysis has emerged as a powerful tool for enantioselective α-fluorination of carbonyl compounds, which can be precursors to 3-fluoroazetidines. For example, chiral amines can catalyze the reaction between an azetidinone and an electrophilic fluorine source, leading to a high degree of enantiomeric excess. nih.gov

Furthermore, the ring-opening of prochiral aziridines with a fluoride (B91410) source, mediated by a chiral catalyst, can also provide a pathway to enantiomerically enriched β-fluoroamines, which can then be cyclized to form chiral 3-fluoroazetidines.

Synthetic Routes for Enantiopure this compound Isomers

The synthesis of a specific enantiomer of this compound requires a strategy that controls the stereocenter at the C-3 position of the azetidine ring. This is typically achieved by one of two general approaches: coupling a racemic 3-fluoroazetidine followed by chiral resolution, or, more efficiently, by using enantiopure building blocks from the outset.

A convergent synthesis would involve the coupling of an enantiopure 3-fluoroazetidine synthon with a suitable piperidine precursor. For example, (R)-3-fluoroazetidine or (S)-3-fluoroazetidine, prepared via asymmetric methods, can be reacted with N-Boc-4-piperidone under reductive amination conditions. Subsequent deprotection of the Boc group would yield the desired enantiopure (R)- or (S)-4-(3-fluoroazetidin-1-yl)piperidine.

Asymmetric catalysis is the most elegant and atom-economical method for generating chiral molecules. In the context of fluorinated heterocycles, chiral catalysts can be used at various stages of the synthesis. nih.govnih.gov

Table 3: Examples of Asymmetric Catalysis in Heterocycle Synthesis

| Reaction Type | Catalyst Type | Application | Reference |

|---|---|---|---|

| [4+2] Annulation | Chiral Phosphine | Synthesis of chiral piperidines | nih.govresearchgate.net |

| Hydrogenation | Chiral Iridium or Rhodium complexes | Enantioselective reduction of pyridines to piperidines | nih.govnih.gov |

| aza-Henry Reaction | Chiral Copper or Guanidine complexes | Synthesis of chiral β-nitroamines as precursors to N-heterocycles | nih.gov |

For the synthesis of an enantiopure isomer of this compound, one could envision an asymmetric hydrogenation of a fluoropyridine precursor to generate a chiral fluorinated piperidine, which is then coupled to the azetidine. nih.govnih.gov Alternatively, a chiral catalyst could be employed in the key fluorination step of an azetidine precursor, establishing the stereocenter that is carried through the rest of the synthesis. The choice of strategy depends on the availability of starting materials, the efficiency of the catalytic steps, and the desired final stereoisomer.

Chiral Auxiliary-Mediated Transformations

The introduction of chirality is a critical aspect of modern drug design. Chiral auxiliaries are powerful tools for achieving stereocontrol during synthesis. wikipedia.org While a specific, documented synthesis of this compound using a chiral auxiliary is not prevalent in the current literature, a plausible synthetic strategy can be devised based on established methodologies for the synthesis of substituted piperidines.

A potential retrosynthetic approach would involve the disconnection of the piperidine ring, which can be formed through a stereoselective conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester or ketone, a reaction amenable to control by a chiral auxiliary. For instance, a chiral oxazolidinone auxiliary, as popularized by Evans, could be employed to direct the asymmetric synthesis of a piperidine precursor. sigmaaldrich.com

A proposed synthetic sequence could commence with the attachment of a suitable chiral auxiliary, such as (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, to an appropriate α,β-unsaturated acceptor. The subsequent conjugate addition of a protected amino group, destined to become the nitrogen of the piperidine ring, would proceed with high diastereoselectivity, dictated by the steric influence of the chiral auxiliary. Following the conjugate addition, the linear precursor would be cyclized to form the piperidine ring. Removal of the chiral auxiliary, which can often be recovered and reused, would then yield the enantiomerically enriched piperidine derivative. The final step would involve the alkylation of the piperidine nitrogen with a 3-fluoroazetidine moiety.

The following table outlines a hypothetical reaction scheme based on these principles.

Table 1: Proposed Chiral Auxiliary-Mediated Synthesis of a Piperidine Precursor

| Step | Reaction | Reagents and Conditions | Expected Outcome |

| 1 | Acylation | α,β-Unsaturated carboxylic acid, Pivaloyl chloride, (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone, Et3N, CH2Cl2, 0 °C to rt | Chiral N-enoyl oxazolidinone |

| 2 | Conjugate Addition | Protected amine (e.g., Benzylamine), Lewis acid (e.g., MgBr2·OEt2), CH2Cl2, -78 °C | Diastereomerically enriched adduct |

| 3 | Cyclization | 1. Reduction of an ester group (if present) to an aldehyde. 2. Reductive amination. | Chiral N-protected piperidine |

| 4 | Auxiliary Removal | LiOH, H2O2, THF/H2O | Enantiomerically enriched piperidine |

| 5 | N-Alkylation | 3-Fluoroazetidine hydrochloride, Base (e.g., K2CO3), Acetonitrile | This compound |

This method, while multi-step, offers the significant advantage of high stereocontrol, which is often a crucial requirement for pharmacologically active molecules. wikipedia.org The scalability of such processes can be challenging due to the cost of the chiral auxiliary and the need for cryogenic conditions in some steps.

Biocatalytic Approaches

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical synthesis, offering high selectivity and mild reaction conditions. thieme-connect.comrsc.org For the synthesis of this compound, biocatalytic methods could be envisioned for several key transformations.

One potential application of biocatalysis is in the asymmetric synthesis of the 3-fluoroazetidine precursor. While not directly applied to this specific target, research has shown that enzymes can catalyze the formation of fluorinated heterocycles. For instance, fluorinases are a class of enzymes capable of catalyzing the formation of a C-F bond. Although their substrate scope is currently limited, engineered variants could potentially be developed to accept azetidine precursors.

More established biocatalytic methods, such as the use of lipases for kinetic resolution, could be applied to resolve a racemic mixture of 3-hydroxyazetidine, a precursor to 3-fluoroazetidine. The enantiomerically pure alcohol could then be converted to the desired fluoro-derivative via a nucleophilic fluorination reaction.

In the context of the piperidine ring formation, enzymes such as piperidine synthases or engineered variants of imine reductases could potentially be employed for the asymmetric cyclization of a suitable linear precursor. A notable example is the biocatalytic synthesis of piperidine derivatives using an immobilized lipase (B570770), which has demonstrated high yields and reusability of the catalyst. rsc.org

The following table outlines potential biocatalytic steps for the synthesis of key intermediates.

Table 2: Potential Biocatalytic Steps in the Synthesis of this compound Analogs

| Step | Biocatalytic Transformation | Enzyme Class | Substrate | Product |

| A | Kinetic Resolution | Lipase | (±)-3-Hydroxyazetidine derivative | (R)-3-Hydroxyazetidine and (S)-3-O-acetylazetidine |

| B | Asymmetric Reduction | Ketoreductase (KRED) | 4-Oxopiperidine precursor | Chiral 4-hydroxypiperidine |

| C | Asymmetric Amination | Transaminase (TAm) | Piperidin-4-one | Chiral 4-aminopiperidine |

| D | C-H Oxidation | Cytochrome P450 Monooxygenase | N-protected piperidine | Hydroxylated piperidine precursor |

These biocatalytic approaches offer the promise of greener and more efficient synthetic routes, particularly in terms of reducing the use of hazardous reagents and improving stereoselectivity. thieme-connect.com

Comparative Analysis of Synthetic Efficiency, Yields, and Scalability

The choice of a synthetic route for a target molecule like this compound depends on a variety of factors, including the desired stereochemistry, cost of starting materials, and the scale of production. A comparative analysis of the potential synthetic strategies highlights their respective advantages and disadvantages.

Table 3: Comparative Analysis of Synthetic Methodologies

| Parameter | Traditional Multistep Synthesis | Chiral Auxiliary-Mediated Synthesis | Biocatalytic Synthesis |

| Stereocontrol | Low (often yields racemic mixtures requiring resolution) | High (excellent diastereoselectivity) | High (excellent enantioselectivity) |

| Number of Steps | Variable, often lengthy | Can be lengthy due to auxiliary attachment/removal | Potentially fewer steps (one-pot reactions possible) |

| Yields | Can be low due to multiple steps and purification losses | Moderate to good, but can be impacted by auxiliary cleavage | Often high under optimized conditions |

| Scalability | Generally scalable, but may require large volumes of solvents and reagents | Challenging due to cost of auxiliary and cryogenic conditions | Can be highly scalable, especially with immobilized enzymes |

| Cost-Effectiveness | Can be high due to reagent costs and waste generation | Can be high due to expensive auxiliaries and catalysts | Potentially very cost-effective on a large scale due to catalyst reusability and mild conditions |

| Environmental Impact | High (use of hazardous reagents and solvents) | Moderate (auxiliary can often be recycled) | Low (aqueous media, biodegradable catalysts) |

Chemical Reactivity and Derivatization of 4 3 Fluoroazetidin 1 Yl Piperidine

Reactivity at the Piperidine (B6355638) Nitrogen Atom

The piperidine ring contains a secondary amine, which is the most nucleophilic and basic site in the molecule. This nitrogen atom is readily available for a variety of chemical transformations, making it a primary handle for derivatization.

N-Alkylation and N-Acylation Reactions

The secondary amine of the piperidine ring can be readily functionalized through N-alkylation and N-acylation reactions. These reactions are standard procedures for modifying piperidine scaffolds.

N-Alkylation: This reaction involves the introduction of an alkyl group onto the piperidine nitrogen. Typical methods employ alkyl halides (such as alkyl bromides or iodides) in the presence of a base to neutralize the hydrogen halide formed during the reaction. researchgate.net The choice of base and solvent can be optimized to achieve high yields. For instance, using potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) is a common approach. researchgate.net To prevent the formation of quaternary ammonium (B1175870) salts, the alkylating agent can be added slowly to ensure the piperidine substrate remains in excess. researchgate.net

N-Acylation: The piperidine nitrogen readily reacts with acylating agents like acid chlorides or acid anhydrides to form amides. These reactions are typically carried out in the presence of a non-nucleophilic base, such as triethylamine (B128534) or diisopropylethylamine (DIPEA), to scavenge the acid byproduct. mdpi.commdpi.com For example, N-acylation of similar piperidine-containing structures has been successfully achieved using carbonyldiimidazole (CDI) or a combination of HBTU and HOBt as activating agents for the carboxylic acid. mdpi.com

Table 1: Representative Conditions for N-Alkylation and N-Acylation of Piperidine Moieties

| Reaction Type | Reagents | Base | Solvent | Typical Conditions |

|---|---|---|---|---|

| N-Alkylation | Alkyl bromide or iodide | K₂CO₃ or KHCO₃ | DMF or Acetonitrile | Room temperature to 70°C |

| N-Acylation | Acid chloride | Triethylamine (Et₃N) | Dichloromethane (DCM) | 0°C to room temperature |

| N-Acylation | Carboxylic acid, HBTU, HOBt | DIPEA | DMF | Room temperature |

This table presents generalized conditions based on reactions with similar piperidine structures.

Quaternization and Salt Formation

The basic nature of the piperidine nitrogen facilitates the formation of both simple acid addition salts and quaternary ammonium salts.

Salt Formation: As a basic amine, 4-(3-Fluoroazetidin-1-YL)piperidine readily reacts with acids to form stable salts. It is commercially available as a dihydrochloride (B599025) salt (C₈H₁₇Cl₂FN₂), indicating that both the piperidine and, to a lesser extent, the azetidine (B1206935) nitrogen can be protonated. fluorochem.co.ukbldpharm.commyskinrecipes.com Salt formation is a straightforward method to improve the compound's solubility and crystallinity.

Quaternization: Further alkylation of the piperidine nitrogen using an excess of a reactive alkyl halide can lead to the formation of a quaternary ammonium salt. researchgate.net This reaction converts the secondary amine into a permanently charged quaternary ammonium group, which significantly alters the molecule's physical and chemical properties. The reaction typically proceeds by treating the piperidine with an excess of an alkyl halide. researchgate.net

Reactivity at the Azetidine Nitrogen Atom

The azetidine nitrogen is a tertiary amine incorporated into a strained four-membered ring. Its reactivity is distinct from the piperidine nitrogen, being less nucleophilic due to steric hindrance and the electron-withdrawing effect of the adjacent fluorine atom. nih.gov

Derivatization via Azetidine Nitrogen

Direct derivatization at the azetidine nitrogen without ring-opening is challenging. As a tertiary amine, it is unreactive towards typical acylation conditions. While it can undergo quaternization, the piperidine nitrogen is significantly more nucleophilic and would react preferentially. Selective derivatization at the azetidine nitrogen would likely require prior protection of the piperidine nitrogen, for example, as a carbamate (B1207046) (e.g., Boc or Cbz group). Once the piperidine is protected, the azetidine nitrogen could potentially be quaternized under more forcing conditions, although this is not a commonly reported transformation for this specific scaffold.

Ring-Opening Reactions of the Azetidine Moiety: Mechanistic Investigations

The inherent strain of the four-membered azetidine ring makes it susceptible to ring-opening reactions, a process that can be leveraged for further functionalization. rsc.orgrsc.org These reactions typically require activation of the azetidine, as the ring is considerably more stable than the analogous three-membered aziridine (B145994) ring. rsc.orgresearchgate.net

Activation is generally achieved by protonation or coordination of a Lewis acid to the azetidine nitrogen. This enhances the electrophilicity of the ring carbons, making them susceptible to nucleophilic attack. The reaction proceeds via an acid-promoted N-activation of the nitrogen atom, which facilitates the cleavage of one of the C-N bonds. rsc.org The nucleophile then attacks one of the ring carbons, leading to the formation of a γ-substituted amine. The regioselectivity of the attack on unsymmetrical azetidines is controlled by a combination of steric and electronic effects. magtech.com.cn

Reactivity of the Fluoro-Substituted Azetidine Ring

The fluorine atom at the 3-position of the azetidine ring profoundly influences its reactivity. The primary impact is through a strong electron-withdrawing inductive effect.

This inductive effect has two major consequences:

Reduced Basicity: The fluorine atom significantly decreases the basicity and nucleophilicity of the azetidine nitrogen. nih.gov This makes protonation or Lewis acid coordination at this site less favorable compared to a non-fluorinated azetidine.

Activation towards Nucleophilic Attack: Paradoxically, while reducing the nitrogen's basicity, fluorine substitution can activate the azetidine ring towards nucleophilic ring-opening. Computational studies on the related 2-fluoroaziridine system have shown a dramatic rate enhancement (by a factor of over 10¹¹) for nucleophilic cleavage compared to the unsubstituted aziridine. researchgate.netacs.org This effect is attributed to the stabilization of the transition state and the leaving group. It is reasonable to infer a similar, albeit less pronounced, activating effect in the 3-fluoroazetidine (B1273558) ring.

In a potential ring-opening reaction of this compound, nucleophilic attack could theoretically occur at either the C2 or C4 position of the azetidine ring. The presence of the fluorine atom at C3 would likely favor attack at the adjacent C2/C4 positions due to electronic activation.

Table 2: Summary of Reagents and Conditions for Azetidine Ring-Opening

| Reaction Type | Activating Agent | Nucleophile | Conditions | Product Type |

|---|---|---|---|---|

| Lewis Acid Promoted | LiClO₄ / (n-Bu)₄NHSO₄ | Organotrifluoroborates | Mild, transition-metal-free | γ-substituted amines |

| Friedel-Crafts Type | Lewis Acids (e.g., BF₃·OEt₂) | Aromatic nucleophiles | Varies | γ-aryl amines |

| Hydrofluorination | Pyridine-HF (Olah's Reagent) | Fluoride (B91410) | Mild conditions | γ-fluoro amines |

This table summarizes general conditions for the ring-opening of substituted azetidines as described in the literature. rsc.org

Nucleophilic Substitution at C-3 (SN1/SN2 Mechanistic Studies)

The carbon-fluorine bond at the C-3 position of the azetidine ring is a key site for nucleophilic substitution, a reaction that can proceed through either an SN1 or SN2 mechanism. The operative pathway is dictated by several factors, including the nature of the nucleophile, the solvent, and the stability of potential intermediates.

In an SN2 (Substitution, Nucleophilic, Bimolecular) reaction, a nucleophile attacks the electrophilic carbon in a single, concerted step, simultaneously displacing the leaving group (fluoride). This process involves a backside attack, leading to an inversion of the stereochemical configuration at the C-3 center. libretexts.org The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. libretexts.orgyoutube.com For the 3-fluoroazetidine moiety, a strong, unhindered nucleophile would favor the SN2 pathway.

Conversely, an SN1 (Substitution, Nucleophilic, Unimolecular) reaction proceeds through a stepwise mechanism. The first and rate-determining step is the departure of the leaving group to form a carbocation intermediate. masterorganicchemistry.commasterorganicchemistry.com This is followed by a rapid attack of the nucleophile on the carbocation. youtube.com Because the resulting azetidin-3-yl carbocation is planar (sp2 hybridized), the nucleophile can attack from either face, typically leading to a racemic or near-racemic mixture of products. masterorganicchemistry.comyoutube.com The stability of this carbocation is the "big barrier" to the SN1 reaction; factors that stabilize it will increase the reaction rate. masterorganicchemistry.com Tertiary substrates are most favorable for SN1 reactions due to the stability of the corresponding carbocations. youtube.commasterorganicchemistry.com The reaction rate for the SN1 mechanism is dependent only on the concentration of the substrate. masterorganicchemistry.commasterorganicchemistry.com In the context of 3-fluoroazetidine, polar protic solvents, which can stabilize both the departing fluoride ion and the carbocation intermediate, would promote an SN1 pathway. youtube.com

Computational studies on the related 2-haloazetidines have suggested that the displacement of the halide ion is a preferred reaction course, with the ring cleavage occurring under mild conditions. researchgate.net The choice between SN1 and SN2 at the C-3 position of this compound is a delicate balance of these electronic and steric factors.

Table 1: Comparison of SN1 and SN2 Mechanisms at C-3 of the Azetidine Ring

| Feature | SN1 Mechanism | SN2 Mechanism |

| Kinetics | Unimolecular (Rate = k[Substrate]) masterorganicchemistry.commasterorganicchemistry.com | Bimolecular (Rate = k[Substrate][Nucleophile]) libretexts.orgyoutube.com |

| Mechanism | Stepwise (Carbocation intermediate) youtube.commasterorganicchemistry.com | Concerted (Single step) libretexts.orgyoutube.com |

| Stereochemistry | Racemization (mixture of retention and inversion) masterorganicchemistry.com | Inversion of configuration libretexts.org |

| Substrate Preference | Tertiary > Secondary | Methyl > Primary > Secondary |

| Nucleophile | Weak nucleophiles are effective youtube.com | Strong nucleophiles required |

| Solvent | Favored by polar protic solvents youtube.com | Favored by polar aprotic solvents youtube.com |

Impact of Fluorine on Azetidine Ring Stability and Reactivity

The presence of a fluorine atom at the C-3 position has a profound electronic impact on the azetidine ring, influencing its stability and reactivity. Azetidines are four-membered heterocycles that possess significant ring strain, which is a primary driver of their reactivity. rsc.orgrsc.org However, they are generally more stable and easier to handle than the more strained three-membered aziridines. rsc.orgrsc.org

The high electronegativity of the fluorine atom exerts a strong electron-withdrawing inductive effect. This effect can significantly alter the properties of the molecule:

Basicity: The electron-withdrawing nature of fluorine reduces the electron density on the azetidine nitrogen, thereby lowering its basicity (pKa). nih.gov This is a critical factor in reactions that involve protonation of the nitrogen, as a lower pKa can enhance chemical stability by disfavoring protonation, which is often a prelude to ring-opening. nih.gov Studies on N-aryl azetidines have shown that linking them to conjugated heteroaryls enhances stability by reducing the basicity of the azetidine nitrogen. nih.gov

Reactivity towards Nucleophiles: Fluorine substitution has been shown to dramatically increase the rate of nucleophilic substitution reactions in strained heterocycles. nih.govacs.org Computational studies on fluoroaziridines, for instance, showed a rate enhancement of over 10^11 compared to the non-fluorinated parent compound for nucleophilic attack by ammonia. nih.govacs.org This rate enhancement is attributed to stabilization of the transition state. A similar activating effect is anticipated for the 3-fluoroazetidine ring, making the C-3 position more susceptible to nucleophilic attack compared to its non-fluorinated counterpart.

Conformational Preference: The fluorine atom can influence the conformational puckering of the azetidine ring. It has a known preference for a gauche relationship with certain substituents, which can stabilize specific ring conformations and, in turn, affect the molecule's biological activity and reactivity. nih.gov

Functionalization of the Piperidine Carbon Skeleton

The piperidine ring offers multiple sites for functionalization, allowing for the synthesis of a diverse library of derivatives.

Regioselective Functionalization Strategies

Achieving site-selective functionalization of the piperidine ring is a significant synthetic challenge. Various strategies have been developed to control the position of substitution (C-2, C-3, or C-4). nih.gov

One powerful approach involves catalyst-controlled C-H functionalization. By carefully selecting the dirhodium catalyst and the nitrogen protecting group, it is possible to direct the insertion of a carbene to specific positions. nih.govthieme-connect.com

C-2 and C-4 Functionalization: The C-2 position is electronically activated but sterically hindered, while the C-4 position is more accessible. nih.gov By using catalysts like Rh2(R-TCPTAD)4 or Rh2(R-TPPTTL)4 with N-Boc or N-brosyl protected piperidines, functionalization can be directed primarily to the C-2 position. nih.gov In contrast, using N-α-oxoarylacetyl-piperidines in conjunction with the sterically demanding catalyst Rh2(S-2-Cl-5-BrTPCP)4 can override the electronic preference for C-2 and lead to selective functionalization at the C-4 position. nih.gov

C-3 Functionalization: Direct C-H functionalization at the C-3 position is challenging due to the deactivating inductive effect from the nitrogen atom. An indirect, multi-step approach is often employed, such as the asymmetric cyclopropanation of an N-Boc-tetrahydropyridine precursor, followed by a regio- and stereoselective reductive ring-opening of the resulting cyclopropane (B1198618) to install a substituent at the C-3 position. nih.govthieme-connect.com

Photocatalytic oxidation using flavin-based catalysts offers another route for regiodivergent functionalization, allowing access to either α-hydroxylation or β-desaturation products depending on the base used. chemrxiv.org

Table 2: Catalyst and Protecting Group Control in Regioselective Piperidine Functionalization

| Target Position | N-Protecting Group | Catalyst | Outcome | Reference |

| C-2 | N-Boc | Rh2(R-TCPTAD)4 | 2-Substituted Analogue | nih.gov |

| C-2 | N-Bs | Rh2(R-TPPTTL)4 | 2-Substituted Analogue | nih.gov |

| C-4 | N-α-oxoarylacetyl | Rh2(S-2-Cl-5-BrTPCP)4 | 4-Substituted Analogue | nih.gov |

| C-3 | N-Boc | (Not applicable) | Indirect via cyclopropanation/ring-opening | nih.gov |

Metal-Catalyzed Cross-Coupling Reactions at Piperidine Carbons

Transition metal-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds. nih.govacs.org These reactions can be applied to the piperidine skeleton, provided a suitable handle (like a halide or triflate) is present or by direct C-H activation.

The general catalytic cycle for these reactions, such as the Suzuki or Negishi couplings, involves three key steps:

Oxidative Addition: A low-valent transition metal complex (e.g., Pd(0) or Ni(0)) inserts into the carbon-electrophile bond. nih.govacs.org

Transmetalation: The organic group from an organometallic reagent is transferred to the transition metal center. nih.govacs.org

Reductive Elimination: The two organic partners are coupled, forming the new bond and regenerating the active catalyst. nih.govacs.org

For instance, the Suzuki-Miyaura coupling has been successfully applied to piperidine derivatives. The hydroboration of N-Boc-4-methylenepiperidine generates an organoborane that can be coupled with various aryl bromides, iodides, and triflates using a palladium catalyst like PdCl2(dppf). nih.gov This strategy allows for the introduction of aryl groups at the C-4 position of the piperidine ring. While direct C(sp3)-H cross-coupling on the piperidine ring is more challenging, significant advances in this area are expanding the toolkit for late-stage functionalization. nih.govthieme-connect.com

Stereochemical Control and Transformations of this compound Derivatives

Controlling the three-dimensional arrangement of atoms is crucial in medicinal chemistry. For derivatives of this compound, stereochemistry can be controlled at both the azetidine and piperidine rings.

As discussed in section 3.3.1, nucleophilic substitution at the chiral C-3 position of the azetidine ring can be stereocontrolled. An SN2 reaction will proceed with a predictable inversion of configuration, allowing for the synthesis of a specific stereoisomer. libretexts.org In contrast, an SN1 reaction would lead to a loss of stereochemical information, resulting in racemization. masterorganicchemistry.com

For the piperidine ring, stereoselective functionalization can be achieved through catalyst control. In the rhodium-catalyzed C-H functionalization reactions described previously (section 3.4.1), the choice of a chiral catalyst can induce high levels of diastereoselectivity and enantioselectivity. nih.gov For example, the Rh2(R-TPPTTL)4-catalyzed reaction of N-Bs-piperidine was highly diastereoselective (29->30:1 d.r.) and gave moderate to good enantioselectivity (52-73% ee). nih.gov This demonstrates that new stereocenters can be introduced on the piperidine ring with a high degree of control.

The fluorine atom itself can also play a role in stereochemical outcomes by influencing the conformational equilibrium of the azetidine ring, which can in turn direct the approach of reagents in subsequent reactions. nih.gov

Conformational Analysis and Stereochemical Investigations of 4 3 Fluoroazetidin 1 Yl Piperidine

Conformational Preferences of the Piperidine (B6355638) Ring System

The six-membered piperidine ring is a ubiquitous scaffold in numerous natural products and pharmaceutical agents. Its conformational behavior is well-established, serving as a foundational model for understanding more complex derivatives.

Similar to cyclohexane, the piperidine ring predominantly adopts a low-energy chair conformation to minimize angular and torsional strain. In this conformation, all bond angles are close to the ideal tetrahedral angle, and all C-C bonds are staggered. The chair form exists as two distinct conformers that can interconvert via a process known as ring inversion.

This inversion proceeds through higher-energy intermediates, including the boat and twist-boat conformations. The boat conformer is destabilized by torsional strain from four eclipsed C-C bonds and steric repulsion between the "flagpole" hydrogens. The twist-boat is a slightly more stable intermediate that alleviates some of this strain. The energy barrier for the chair-to-chair interconversion in piperidine itself is approximately 10.4 kcal/mol, a value substantially higher than the barrier for nitrogen inversion (around 6.1 kcal/mol). nih.gov While specific energy barriers for 4-(3-fluoroazetidin-1-yl)piperidine are not extensively documented, the fundamental principles of these conformational transitions remain applicable. Heavily substituted piperidines, particularly those with bulky groups, may exhibit a greater contribution from non-chair conformations to alleviate severe steric strain. ias.ac.in

Table 1: General Conformational Hierarchy of the Piperidine Ring

| Conformer | Relative Energy (Approximate) | Key Features |

|---|---|---|

| Chair | Lowest | Staggered bonds, minimal angle strain |

| Twist-Boat | Higher | Less flagpole interaction than boat |

| Boat | Highest | Eclipsed bonds, flagpole steric strain |

This table provides a generalized view of piperidine conformational energies. Actual values are influenced by substitution patterns.

The introduction of the 3-fluoroazetidin-1-yl group at the C4 position of the piperidine ring necessitates consideration of the axial versus equatorial equilibrium for this substituent. For a 4-substituted piperidine, the substituent can occupy either an equatorial position, which is generally sterically favored, or an axial position.

The conformational preference is dictated by the substituent's steric bulk and electronic properties. Computational and experimental NMR studies on the analogous compound, 4-(1-pyrrolidinyl)piperidine, have shown that both equatorial and axial conformers can be significantly populated, and the equilibrium is sensitive to the solvent environment. researchgate.net For this compound, the azetidinyl group is expected to preferentially occupy the equatorial position to minimize 1,3-diaxial interactions with the axial hydrogens on C2 and C6 of the piperidine ring.

However, in polar solvents or under acidic conditions where the piperidine nitrogen is protonated, the conformational equilibrium can shift. Studies on other 4-substituted piperidines with polar groups (including fluorine) have demonstrated that protonation can stabilize the axial conformer by approximately 0.7-0.8 kcal/mol due to favorable electrostatic interactions between the protonated nitrogen and the substituent. nih.gov Therefore, the energetic balance between the axial and equatorial conformers of the azetidinyl substituent is a delicate interplay of steric and electronic factors.

Conformational Dynamics of the Azetidine (B1206935) Ring

The four-membered azetidine ring is characterized by significant ring strain (approx. 25.4 kcal/mol), which governs its structure and reactivity. ias.ac.in Unlike a planar cyclobutane, the azetidine ring is not flat and exhibits its own unique conformational dynamics.

The azetidine ring adopts a non-planar, puckered conformation to relieve some of its inherent torsional strain. Gas-phase electron diffraction studies of unsubstituted azetidine have determined a ring-puckering dihedral angle of 37°. rsc.org The ring undergoes rapid inversion between two equivalent puckered conformations. This process is coupled with nitrogen inversion, which is also rapid. For N-substituted azetidines, the energy barrier to nitrogen inversion and ring puckering is generally lower than that observed in larger, less strained rings like piperidine. whiterose.ac.uk

The placement of a highly electronegative fluorine atom at the C3 position has a profound stereoelectronic influence on the azetidine ring's conformation. This influence stems from two primary phenomena: hyperconjugation and electrostatic interactions. d-nb.inforesearchgate.net

Hyperconjugation (Gauche Effect): The "fluorine gauche effect" describes the tendency of a C-F bond to adopt a gauche orientation relative to an adjacent electron-withdrawing group or another C-F bond. This preference is often attributed to a stabilizing hyperconjugative interaction where electron density from an anti-periplanar C-H bonding orbital (σ) is donated into the low-lying C-F anti-bonding orbital (σ). acs.orgst-andrews.ac.uk This σCH → σCF interaction stabilizes a specific puckered state of the azetidine ring where the fluorine atom and the hydrogen atoms on the adjacent carbons are optimally aligned.

Electrostatic Interactions: In the protonated form of the molecule (i.e., when the piperidine nitrogen is charged), a strong, stabilizing charge-dipole interaction can occur between the cationic nitrogen (N+) and the partial negative charge on the fluorine atom (Fδ−). d-nb.info This attractive force would strongly favor a conformation where the fluorine atom is oriented toward the piperidine ring, significantly influencing the puckering of the azetidine ring.

These powerful stereoelectronic effects mean that the two puckered conformations of the 3-fluoroazetidine (B1273558) ring are no longer energetically equivalent. One pucker will be significantly favored to maximize these stabilizing interactions, effectively locking the azetidine ring into a preferred conformation.

Inter-Ring Conformational Interactions within the Bicyclic System

Piperidine Chair Equilibrium: The preference of the bulky azetidinyl substituent for the equatorial position on the piperidine chair.

Azetidine Puckering: The strong preference of the 3-fluoroazetidine ring for a specific puckered conformation due to the electronic effects of the fluorine atom.

Steric Hindrance: The need to minimize steric clashes between the hydrogen atoms on the azetidine ring and those on the piperidine ring, particularly the hydrogens at the C3 and C5 positions of the piperidinyl system.

Computational studies on related N-substituted heterocyclic systems have shown that the final geometry is a compromise. researchgate.net For example, the orientation of the azetidine ring relative to the piperidine ring will be optimized to reduce steric repulsion. The final, most stable conformation of the molecule will likely feature an equatorial 3-fluoroazetidinyl group on a piperidine chair, with the azetidine ring itself locked in a pucker that maximizes the stabilizing stereoelectronic interactions endowed by the fluorine substituent.

Table 2: Summary of Key Conformational Factors

| Structural Unit | Dominant Conformation | Primary Influencing Factors |

|---|---|---|

| Piperidine Ring | Chair | Minimization of torsional and angle strain. |

| Azetidinyl Substituent | Equatorial (likely) | Minimization of 1,3-diaxial steric interactions. researchgate.net |

| Azetidine Ring | Puckered (specific pucker favored) | Ring strain, stereoelectronic effects (gauche effect, charge-dipole). rsc.orgd-nb.info |

| Fluorine Atom | Dictates Azetidine Pucker | Hyperconjugation (σCH → σ*CF), electrostatic interactions. acs.orgst-andrews.ac.uk |

Steric and Electronic Interactions between Azetidine and Piperidine

The conformational behavior of this compound is significantly influenced by the steric and electronic interactions between the azetidine and piperidine rings. The piperidine ring typically adopts a chair conformation to minimize torsional strain. The substituent at the 4-position, the 3-fluoroazetidin-1-yl group, can reside in either an axial or equatorial position. The preference for one over the other is dictated by a balance of forces.

Steric hindrance between the azetidine ring and the axial hydrogens on the piperidine ring at the C2 and C6 positions can destabilize the axial conformation of the substituent. Conversely, the equatorial position generally offers more space, minimizing these repulsive steric interactions. However, the analysis is further complicated by electronic effects. The nitrogen atom of the piperidine can engage in hyperconjugative interactions, where electron density from a C-H or C-C sigma bond is shared with an adjacent empty or partially filled orbital. The orientation of the azetidine ring can influence these electronic delocalizations.

Intramolecular Non-Covalent Interactions (e.g., Hydrogen Bonding, Fluorine Effects)

Intramolecular non-covalent interactions are subtle yet powerful forces that can significantly shape the conformational landscape of this compound. These interactions, though weaker than covalent bonds, collectively play a dominant role in determining the most stable three-dimensional structure. nih.gov

A key interaction to consider is the potential for intramolecular hydrogen bonding. If the piperidine nitrogen is protonated, the N-H group can act as a hydrogen bond donor. The fluorine atom on the azetidine ring, with its high electronegativity, can act as a hydrogen bond acceptor. The formation of such a hydrogen bond would constrain the molecule into a specific conformation, potentially overriding other steric or electronic preferences. The geometry of this interaction, including the distance and angle between the donor and acceptor atoms, is critical to its strength.

Experimental Methodologies for Conformational Elucidation

To experimentally determine the preferred conformation of this compound, a combination of advanced analytical techniques is employed.

Advanced NMR Spectroscopy (e.g., NOESY, ROESY, Dynamic NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying molecular conformation in solution. Advanced NMR techniques provide detailed information about the spatial proximity of atoms and the dynamic processes occurring within the molecule.

Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY): These 2D NMR experiments are particularly valuable for determining through-space correlations between protons that are close to each other (typically within 5 Å). nanalysis.com The intensity of the cross-peaks in a NOESY or ROESY spectrum is proportional to the inverse sixth power of the distance between the nuclei. columbia.edu By observing which protons show a Nuclear Overhauser Effect (NOE) or Rotating-frame Overhauser Effect (ROE), one can deduce the relative stereochemistry and conformational preferences. libretexts.org For example, a strong NOE between a proton on the azetidine ring and an axial proton on the piperidine ring would provide evidence for a specific orientation of the two rings. columbia.edu

Dynamic NMR (DNMR): If the molecule is undergoing rapid conformational exchange at room temperature, the NMR signals may be broadened or averaged. Dynamic NMR involves acquiring spectra at different temperatures. By lowering the temperature, it is often possible to "freeze out" individual conformers, allowing for their independent characterization. The rate of conformational interconversion can also be determined from the changes in the NMR lineshape as a function of temperature.

X-ray Crystallography for Solid-State Conformational Analysis and Crystal Packing

X-ray crystallography provides an unambiguous determination of the molecular structure in the solid state. By diffracting X-rays off a single crystal of the compound, a detailed three-dimensional map of electron density can be generated, revealing the precise positions of all atoms. This technique yields accurate bond lengths, bond angles, and torsion angles, providing a definitive picture of the conformation adopted in the crystal lattice. mdpi.com

In addition to the molecular conformation, X-ray crystallography also reveals how the molecules pack together in the crystal. This can provide insights into intermolecular interactions, such as hydrogen bonding and van der Waals forces, that stabilize the crystal structure. nih.gov For instance, in the crystal structure of a related piperidine derivative, intermolecular C-H···π interactions were observed to link molecules into dimers. nih.gov It is important to note that the conformation observed in the solid state may not always be the most stable conformation in solution, as crystal packing forces can influence the molecular geometry. nih.gov

Theoretical Approaches to Conformational Landscape Mapping

In conjunction with experimental methods, theoretical calculations are indispensable for mapping the complete conformational landscape of this compound. Computational chemistry allows for the exploration of all possible conformations and the determination of their relative energies.

Quantum mechanics (QM) calculations, particularly those based on Density Functional Theory (DFT), are widely used to optimize the geometries of different conformers and calculate their energies. nih.gov By systematically rotating the rotatable bonds in the molecule and performing geometry optimizations, a potential energy surface can be generated. The minima on this surface correspond to stable conformers, and the energy differences between them indicate their relative populations at a given temperature.

These calculations can also provide valuable information about the electronic properties of the molecule, such as the molecular dipole moment and the distribution of electron density. nih.gov Furthermore, theoretical methods can be used to simulate NMR parameters and compare them with experimental data, aiding in the assignment of spectra and the validation of the determined conformation. The combination of experimental data and theoretical calculations provides a comprehensive and detailed understanding of the conformational preferences of this compound.

Computational and Theoretical Studies of 4 3 Fluoroazetidin 1 Yl Piperidine

Quantum Chemical Calculations of Electronic Structure and Properties

Quantum chemical calculations are fundamental to understanding the electronic nature of a molecule. These calculations solve approximations of the Schrödinger equation to provide insights into electron distribution and orbital energies.

Molecular Orbital Analysis (HOMO/LUMO)

A key aspect of quantum chemical calculations is the analysis of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). libretexts.orglibretexts.org The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. nih.govnih.gov A large gap generally suggests high stability and low reactivity, whereas a small gap points to a more reactive species. nih.gov

For a molecule like 4-(3-fluoroazetidin-1-yl)piperidine, one would expect the lone pairs on the nitrogen atoms to contribute significantly to the HOMO, making these sites potential centers for electrophilic attack. The LUMO would likely be distributed across the C-N and C-F antibonding orbitals.

Electron Density Distribution and Electrostatic Potential Surface Analysis

The electron density distribution reveals how electrons are spread throughout the molecule. The molecular electrostatic potential (MEP) surface is mapped onto this electron density to visualize the electrostatic potential at different points on the molecule's surface. researchgate.net This surface helps in predicting how a molecule will interact with other charged or polar species. mdpi.com Regions of negative electrostatic potential (typically colored red or yellow) indicate areas that are rich in electrons and are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. researchgate.netresearchgate.net

In the case of this compound, the MEP surface would likely show negative potential around the fluorine atom and the nitrogen atoms due to their high electronegativity, and positive potential around the hydrogen atoms.

Density Functional Theory (DFT) Studies on Energetics and Stability

Density Functional Theory (DFT) is a widely used computational method for studying the electronic structure of many-body systems. nih.govnih.gov It is particularly valuable for calculating the energetics and stability of different molecular conformations and isomers. researchgate.net

Relative Energies of Stereoisomers and Conformers

Molecules can exist in different spatial arrangements known as stereoisomers and conformers. DFT calculations can be used to determine the relative energies of these different forms, thereby predicting which are the most stable and likely to be observed experimentally. For this compound, this would involve comparing the energies of different chair and boat conformations of the piperidine (B6355638) ring, as well as different puckering conformations of the azetidine (B1206935) ring and the orientation of the fluoro group.

Transition State Elucidation for Key Chemical Transformations

DFT can also be used to map out the energy landscape of a chemical reaction, including the identification of transition states. nih.gov The transition state is the highest energy point along the reaction coordinate and is crucial for determining the reaction rate. By calculating the energy of the transition state, chemists can gain insight into the mechanism and feasibility of a chemical transformation.

Molecular Dynamics Simulations for Conformational Sampling and Dynamics

Molecular dynamics (MD) simulations provide a way to study the time-dependent behavior of a molecular system. nih.govnih.gov By solving Newton's equations of motion for the atoms in a molecule, MD simulations can track the conformational changes and dynamics of the molecule over time. nih.govkaist.ac.kr This is particularly useful for understanding the flexibility of molecules and how they might interact with other molecules, such as proteins in a biological context. nih.gov For this compound, MD simulations could reveal the preferred conformations of the piperidine and azetidine rings and the dynamics of their interconversion.

Exploration of Conformational Space

The conformational space of this compound is primarily defined by the geometry of the piperidine ring and the orientation of the 3-fluoroazetidinyl substituent. The piperidine ring typically adopts a chair conformation to minimize steric and torsional strain. The substituent at the C4 position can exist in either an axial or an equatorial orientation.

For many 4-substituted piperidines, the equatorial position is generally favored for bulky substituents to avoid 1,3-diaxial interactions. However, the presence of heteroatoms and polar substituents can significantly influence this preference. nih.gov In the case of a 4-fluoro substituent on a piperidine ring, for instance, the axial conformer can be stabilized, and in some cases, even preferred, upon protonation of the piperidine nitrogen. nih.gov This stabilization is attributed to electrostatic interactions between the substituent and the protonated nitrogen. nih.gov

Furthermore, the 3-fluoroazetidine (B1273558) moiety introduces another layer of conformational complexity. The azetidine ring is known to be puckered, and the fluorine atom can occupy pseudo-axial or pseudo-equatorial positions. The barrier to ring inversion in azetidine is relatively low, suggesting that both conformers may be accessible at room temperature. The preferred pucker of the azetidine ring will likely be influenced by the electronic effects of the fluorine atom and the steric demands of the linkage to the piperidine ring.

A thorough exploration of the conformational space would involve computational methods such as potential energy surface (PES) scanning. By systematically rotating the bonds connecting the two rings and varying the puckering of each ring, a map of the low-energy conformations can be generated. This would reveal the global minimum energy structure and other accessible conformers, providing a foundational understanding of the molecule's three-dimensional structure.

Solvent Effects on Molecular Conformation

The conformation of a molecule can be significantly influenced by its environment, particularly the solvent. Solvation effects play a crucial role in determining the relative stability of different conformers, especially for polar molecules like this compound. researchgate.net The presence of the fluorine atom and the two nitrogen atoms imparts a considerable dipole moment to the molecule.

In a polar solvent such as water, conformations with a larger dipole moment will be preferentially stabilized. researchgate.net This is due to the favorable interactions between the solute's dipole and the dipoles of the solvent molecules. Conversely, in a non-polar solvent, intramolecular interactions, such as hydrogen bonds or dipole-dipole interactions, may play a more dominant role in dictating the preferred conformation. researchgate.net

Computational studies on fluorinated piperidines have demonstrated that solvation and solvent polarity are major factors in stabilizing unusual conformers. researchgate.netresearchgate.net For example, in 3-fluoropiperidine, computational models have shown that in the gas phase, electrostatic interactions like charge-dipole interactions are dominant. However, in aqueous solution, these interactions are attenuated, and hyperconjugative effects become more significant. researchgate.net

For this compound, it is conceivable that the equilibrium between the axial and equatorial conformers of the piperidine ring could be shifted by changing the solvent. Similarly, the puckering of the fluoroazetidine ring and the rotational barrier between the two rings could also be sensitive to the solvent environment. Implicit solvent models, such as the Polarizable Continuum Model (PCM), are commonly used in quantum chemical calculations to simulate the effects of a solvent without explicitly modeling individual solvent molecules. researchgate.net These models can provide valuable insights into how the conformational landscape of this compound might change in different biological and experimental settings.

Quantitative Structure-Property Relationship (QSPR) and Predictive Modeling

QSPR and predictive modeling are computational techniques that aim to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. researchgate.net These models are highly valuable in drug discovery for predicting properties that are difficult or expensive to measure experimentally.

Descriptor Calculation and Feature Selection for Structural Properties

The first step in QSPR modeling is the calculation of molecular descriptors. These are numerical values that encode different aspects of a molecule's structure, such as its topology, geometry, and electronic properties. researchgate.net For a molecule like this compound, a wide range of descriptors could be calculated.

Table 1: Examples of Molecular Descriptors for QSPR Studies

| Descriptor Class | Examples | Description |

| Topological | Molecular Weight, Wiener Index, Balaban Index | Describe the connectivity of atoms in the molecule. |

| Geometrical | Molecular Surface Area, Molecular Volume, Ovality | Describe the 3D shape and size of the molecule. |

| Electronic | Dipole Moment, HOMO/LUMO energies, Partial Charges | Describe the distribution of electrons in the molecule. |

| Constitutional | Number of H-bond donors/acceptors, Number of rotatable bonds | Simple counts of atoms and functional groups. |

Once a large set of descriptors is calculated, feature selection methods are employed to identify the most relevant descriptors for predicting a specific property. researchgate.net This is a critical step to avoid overfitting and to build robust and predictive models. Techniques like multiple linear regression, principal component analysis, and machine learning algorithms are often used for this purpose.

In Silico Prediction of Physico-Chemical Parameters (e.g., logP, TPSA for scaffold design)

Several key physicochemical parameters are crucial for the design of drug-like molecules. In silico models can provide rapid estimations of these properties for novel scaffolds like this compound.

logP (Octanol-Water Partition Coefficient): This parameter is a measure of a molecule's lipophilicity and is a critical determinant of its absorption, distribution, metabolism, and excretion (ADME) properties. The introduction of a fluorine atom generally increases lipophilicity. However, the presence of the two nitrogen atoms in this compound would contribute to its hydrophilicity. Predictive models, often based on fragmental contributions or topological indices, can estimate the logP of this compound.

TPSA (Topological Polar Surface Area): TPSA is defined as the sum of the surfaces of polar atoms (usually oxygens and nitrogens) in a molecule. It is a good predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. The two nitrogen atoms in the scaffold would be the primary contributors to its TPSA.

Table 2: Predicted Physicochemical Properties of this compound

| Property | Predicted Value | Method |

| logP | 1.5 - 2.5 | Fragment-based methods |

| TPSA | ~25 Ų | Atom-based contributions |

| Molecular Weight | 158.22 g/mol | - |

| H-bond Donors | 1 (piperidine NH) | - |

| H-bond Acceptors | 2 (piperidine N, azetidine N) | - |

| Rotatable Bonds | 1 | - |

These values are estimations based on general principles and data from similar structures. Actual experimental values may vary.

In Silico Design Principles for Novel this compound Derivatives (focus on scaffold modification)

The this compound scaffold offers several avenues for modification to fine-tune its properties for specific biological targets. In silico design principles can guide these modifications in a rational manner.

One key area for modification is the piperidine nitrogen. This position can be functionalized with various substituents to explore different chemical spaces and to modulate the basicity of the nitrogen, which can be crucial for target engagement. nih.gov For example, acylation or alkylation of the piperidine nitrogen would eliminate its hydrogen-bond donating capacity and alter its lipophilicity and steric profile.

Another point of modification is the azetidine ring. While the 3-fluoro substituent is a key feature, the other positions on the azetidine ring could be substituted to introduce additional functionality or to alter the conformational preferences of the ring system.

Molecular docking studies can be a powerful tool in the in silico design of new derivatives. nih.govresearchgate.net By docking the this compound scaffold into the active site of a target protein, it is possible to identify key interactions and to propose modifications that would enhance binding affinity. For instance, if a hydrophobic pocket is identified near the piperidine ring, adding a lipophilic substituent at an appropriate position could lead to improved potency. nih.gov

Furthermore, QSPR models developed for this scaffold can be used to predict the properties of virtual derivatives before they are synthesized. This allows for the prioritization of compounds with desirable ADME profiles, saving time and resources in the drug discovery process. By combining conformational analysis, predictive modeling, and molecular docking, a comprehensive in silico strategy can be employed to rationally design novel and effective derivatives based on the this compound scaffold.

Advanced Spectroscopic and Analytical Methodologies Applied to 4 3 Fluoroazetidin 1 Yl Piperidine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the detailed structural analysis of 4-(3-fluoroazetidin-1-yl)piperidine.

Advanced 1H, 13C, 19F, and 15N NMR Techniques for Stereochemical Assignment

The unambiguous assignment of stereochemistry in cyclic systems like the azetidine (B1206935) and piperidine (B6355638) rings of this compound is achieved through advanced NMR techniques.

¹H NMR: The proton NMR spectrum provides crucial information about the chemical environment of each proton. For the piperidine ring, the chemical shifts of the axial and equatorial protons differ due to anisotropic effects. chemicalbook.com In substituted piperazines, a related class of compounds, unusual behavior in ¹H NMR spectra, such as four broad singlets, has been observed, indicating complex conformational dynamics. nih.govresearchgate.net The coupling constants (J-values) between vicinal protons are particularly informative for determining stereochemistry in four-membered rings like azetidine. ipb.pt Generally, trans coupling constants are smaller than cis coupling constants. ipb.pt

¹³C NMR: The ¹³C NMR spectrum reveals the number of unique carbon environments. The chemical shifts of the carbon atoms in the piperidine and azetidine rings are sensitive to their substitution and conformation. chemicalbook.com

¹⁹F NMR: As a nucleus with 100% natural abundance and a large chemical shift range, ¹⁹F NMR is highly sensitive to the local electronic environment. nih.gov The chemical shift of the fluorine atom in the azetidine ring is a direct probe of its stereochemical orientation and interactions with neighboring groups. nih.govnih.gov This technique is particularly valuable for studying fluorinated compounds in biological systems as fluorine is virtually absent in nature. nih.gov

¹⁵N NMR: While less common due to the low natural abundance and sensitivity of the ¹⁵N nucleus, ¹⁵N NMR can provide valuable information about the electronic environment of the nitrogen atoms in the piperidine and azetidine rings.

Table 1: Representative NMR Data for Piperidine Scaffolds

| Nucleus | Chemical Shift Range (ppm) | Remarks |

| ¹H | 1.5 - 2.8 | Chemical shifts depend on axial/equatorial position and substitution. |

| ¹³C | 25 - 50 | Ring carbons exhibit distinct signals based on their position relative to the nitrogen and substituents. |

Note: Specific chemical shift values for this compound require experimental determination.

2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY/ROESY) for Structural and Conformational Insights

Two-dimensional (2D) NMR experiments are indispensable for establishing connectivity and spatial relationships within the molecule.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) coupling networks, allowing for the tracing of covalent bonds through the piperidine and azetidine rings. nih.govpreprints.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which protons are attached to which carbons. preprints.orgcolumbia.edu This is a highly sensitive technique for confirming carbon assignments. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range correlations between protons and carbons (typically 2-3 bonds), which is crucial for piecing together the molecular skeleton and identifying quaternary carbons. preprints.orgcolumbia.edu

NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy/Rotating-frame Overhauser Effect Spectroscopy): These experiments detect through-space interactions between protons that are close in proximity, regardless of whether they are directly bonded. ipb.ptmdpi.com This is a powerful tool for determining the relative stereochemistry and preferred conformation of the molecule. mdpi.com For instance, NOE correlations can confirm the cis or trans relationship of substituents on the azetidine ring. ipb.pt

Dynamic NMR Studies for Conformational Exchange Processes

Molecules like this compound are not static but exist as an equilibrium of different conformations. Dynamic NMR (DNMR) studies can provide insights into these exchange processes. nih.govresearchgate.net By recording NMR spectra at different temperatures, it is possible to observe changes in line shapes, such as the broadening and coalescence of signals, which can be used to determine the energy barriers for conformational changes like ring inversion of the piperidine chair and the puckering of the azetidine ring. nih.govresearchgate.netnih.govutoronto.ca

Vibrational Spectroscopy (IR and Raman) for Functional Group Analysis and Conformational Fingerprinting

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule, providing a "fingerprint" that is unique to its structure and conformation.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and can be useful for analyzing the carbon skeleton.

Table 2: Expected Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| C-H (alkane) | Stretching | 2850 - 3000 |

| C-N | Stretching | 1000 - 1350 |

| C-F | Stretching | 1000 - 1400 |

Note: These are general ranges, and the precise frequencies for this compound would need to be determined experimentally.

Mass Spectrometry (MS) for Fragmentation Pathway Elucidation and Isotopic Labeling Studies

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns. nih.govscielo.br

For this compound, electron ionization (EI) or electrospray ionization (ESI) could be used. nih.gov In ESI-MS, the protonated molecule [M+H]⁺ would be observed. nih.gov Tandem mass spectrometry (MS/MS) experiments, where the molecular ion is fragmented, would provide detailed structural information. nih.govnih.gov The fragmentation of piperidine-containing compounds often involves cleavage of the bonds adjacent to the nitrogen atom (alpha-cleavage). libretexts.orgmiamioh.edu The presence of the fluorine atom would also lead to characteristic fragmentation pathways.

Isotopic labeling, for instance, by replacing hydrogen with deuterium (B1214612) or ¹²C with ¹³C, can be used in conjunction with MS to trace the fragmentation pathways and to provide further confirmation of the proposed structure.

Chiroptical Spectroscopy (CD/ORD) for Absolute Configuration Determination of Enantiopure Forms

If this compound is synthesized in an enantiopure form, chiroptical techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) can be used to determine its absolute configuration. researchgate.net These techniques measure the differential absorption or rotation of left- and right-circularly polarized light. The resulting spectra are highly sensitive to the three-dimensional arrangement of atoms in a chiral molecule. By comparing the experimental CD or ORD spectrum with that predicted by quantum chemical calculations for a known absolute configuration, the absolute stereochemistry of the synthesized compound can be unambiguously assigned.

Advanced Chromatographic Techniques for Separation and Purity Assessment of Isomers

The synthesis of this compound can result in a mixture of isomers, including constitutional isomers and stereoisomers (enantiomers and diastereomers). The specific isomeric profile is dependent on the synthetic route and starting materials. Given the distinct pharmacological and toxicological profiles that different isomers of a compound can exhibit, the development of robust analytical methods for their separation and purity assessment is a critical aspect of pharmaceutical development. nih.gov Advanced chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography (UPLC), and Supercritical Fluid Chromatography (SFC), are indispensable tools for this purpose.